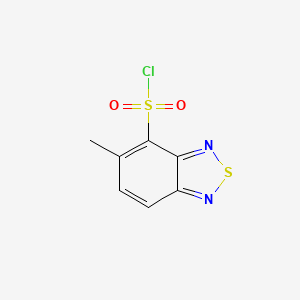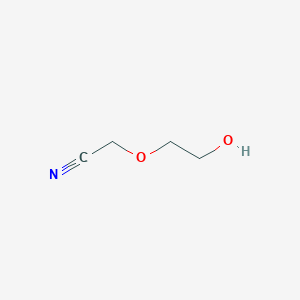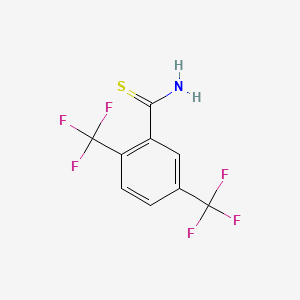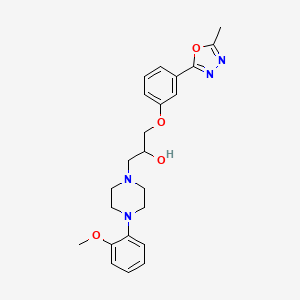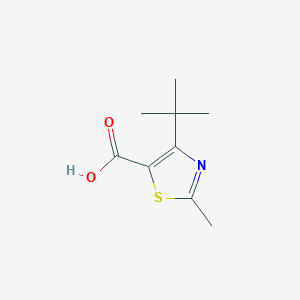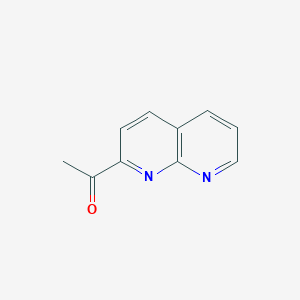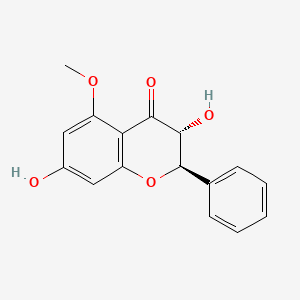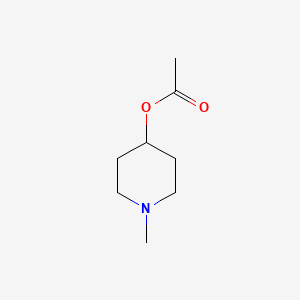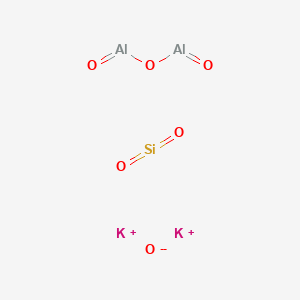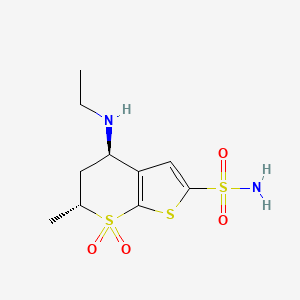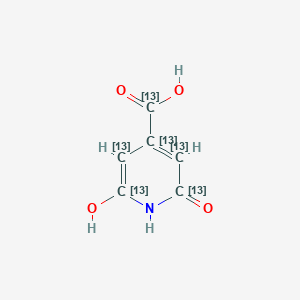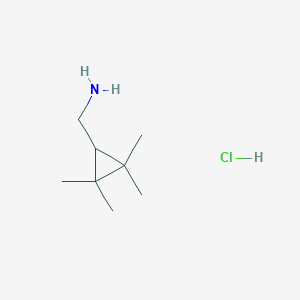
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride” can be represented by the SMILES stringCC(C1CN)(C)C1(C)C.Cl . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Physical And Chemical Properties Analysis
“(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety and Hazards
Mécanisme D'action
Target of Action
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride primarily targets the central nervous system (CNS). It is believed to interact with specific neurotransmitter receptors, particularly those involved in modulating pain and mood, such as the opioid receptors. These receptors play a crucial role in pain perception, mood regulation, and various other CNS functions .
Mode of Action
The compound binds to the opioid receptors, particularly the mu-opioid receptor, which leads to a series of intracellular events. Upon binding, it activates the G-protein coupled receptor (GPCR) pathway, resulting in the inhibition of adenylate cyclase. This inhibition decreases the levels of cyclic AMP (cAMP), leading to reduced neuronal excitability and neurotransmitter release . The overall effect is an analgesic (pain-relieving) and potentially mood-altering response.
Biochemical Pathways
The primary biochemical pathway affected by (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is the opioid signaling pathway. Activation of the mu-opioid receptor inhibits the release of neurotransmitters such as substance P, GABA, and glutamate, which are involved in pain transmission and modulation . This inhibition results in decreased pain sensation and altered mood states.
Pharmacokinetics
The pharmacokinetics of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and distributed throughout the body, particularly in the CNS. It undergoes extensive hepatic metabolism, primarily through N-dealkylation and oxidation processes . The metabolites are then excreted via the kidneys. The compound’s bioavailability is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively.
Result of Action
At the molecular level, the binding of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride to opioid receptors results in reduced neuronal excitability and neurotransmitter release. This leads to decreased pain perception and potential mood alterations. At the cellular level, the compound’s action results in hyperpolarization of neurons, making them less likely to fire action potentials .
Action Environment
The efficacy and stability of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride can be influenced by various environmental factors. The compound’s action is more effective in an acidic environment, which can enhance its stability and interaction with opioid receptors . Additionally, factors such as pH, temperature, and the presence of other substances can affect its pharmacokinetics and overall efficacy.
This comprehensive overview highlights the intricate mechanisms through which (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride exerts its effects, providing valuable insights into its potential therapeutic applications.
: DrugBank : SpringerLink
Propriétés
IUPAC Name |
(2,2,3,3-tetramethylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)6(5-9)8(7,3)4;/h6H,5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEXNFFUFLKVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592126 | |
| Record name | 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride | |
CAS RN |
1199773-81-3, 67358-15-0 | |
| Record name | Cyclopropanemethanamine, 2,2,3,3-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



